molecular formula C9H6F4O B1405227 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde CAS No. 1373921-14-2

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1405227
CAS No.: 1373921-14-2
M. Wt: 206.14 g/mol
InChI Key: FWHHVASQHPGQBB-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde ( 1373921-14-2) is a high-purity benzaldehyde derivative of significant interest in advanced chemical research and development. With a molecular formula of C9H6F4O and a molecular weight of 206.14 g/mol , this compound serves as a versatile and valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its structure, incorporating both a fluorine atom and a trifluoromethyl group on the aromatic ring, is strategically designed to influence the electronic properties, lipophilicity, and metabolic stability of resultant molecules. These characteristics make it exceptionally useful in pharmaceutical chemistry for the development of active ingredients, and in materials science for the creation of novel organic compounds. Researchers can utilize this compound for various applications, including Suzuki-Miyaura and other cross-coupling reactions, where the aldehyde group acts as a handle for further functionalization. The compound is supplied with a purity of 97% . This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive handling, storage, and safety information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHHVASQHPGQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Precursors

  • Starting Material: 3,4-difluorobromobenzene
  • Reaction: Nucleophilic substitution with sodium methoxide in methanol at 50–65°C for 2–6 hours, producing a fluorinated intermediate.

Step 2: Formation of Grignard Reagent

  • Reagents: Magnesium turnings in tetrahydrofuran (THF) at 65°C.
  • Reaction: Addition of the fluorinated intermediate, forming a Grignard reagent over 2 hours.

Step 3: Carboxylation with N,N-Dimethylformamide

  • Reaction Conditions: The Grignard reagent reacts with N,N-dimethylformamide at 0–10°C for 1–2 hours, yielding the aldehyde upon hydrolysis.

Step 4: Final Functionalization

  • The aldehyde undergoes trifluoromethylation via electrophilic trifluoromethylating agents, such as Togni’s reagent or similar, under controlled conditions to introduce the trifluoromethyl group at the desired position.

Research Findings:

  • The overall yield of the aldehyde can reach approximately 75%, with reaction conditions optimized for selectivity and minimal by-products.

Data Table: Multi-step Synthesis

Step Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Sodium methoxide Methanol 50–65°C 2–6h - Forms fluorinated intermediate
Grignard formation Mg, THF - 65°C 2h - Produces Grignard reagent
Carboxylation DMF - 0–10°C 1–2h 75% Forms aldehyde
Trifluoromethylation Electrophile (Togni’s reagent) - Controlled - Variable Adds trifluoromethyl group

Alternative Direct Fluorination and Trifluoromethylation

Recent advances involve direct fluorination of aromatic precursors followed by trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl iodide under radical conditions. These methods are advantageous for their shorter reaction times and fewer steps but require rigorous control to prevent over-fluorination.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Hydrolysis of crude trifluoromethyl benzaldehyde High purity, multi-step purification High yield (>96%), scalable Requires precise temperature control
Aromatic substitution + Grignard Modular, flexible for derivatives Good selectivity, high yield (~75%) Multi-step, sensitive to moisture
Direct fluorination/trifluoromethylation Shorter synthesis Rapid, fewer steps Requires specialized reagents and conditions

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldCitations
Aldehyde oxidationKMnO₄, H₂O, 80°C4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid86–99%
Selective oxidationCrO₃, AcOH, 25°CSame as above92%

Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate. The electron-withdrawing trifluoromethyl group stabilizes the transition state, enhancing reaction efficiency .

Nucleophilic Addition Reactions

The aldehyde carbonyl participates in nucleophilic additions:

Oxime Formation

Reaction with hydroxylamine hydrochloride yields the corresponding oxime:

text
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde + NH₂OH·HCl → This compound oxime + H₂O

Conditions : Ethanol, 60°C, 4 hours
Yield : 78% (purified via recrystallization).

Mechanism : Hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to form the C=N bond.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

Reducing AgentConditionsProductsYieldCitations
NaBH₄MeOH, 0°C → 25°C, 2 hrs4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol85%
LiAlH₄THF, reflux, 6 hrsSame as above90%

Steric Effects : The trifluoromethyl group slows reduction kinetics compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

The fluorine atom at position 4 undergoes substitution with strong nucleophiles:

NucleophileConditionsProductsYieldCitations
Sodium methoxideDMF, 120°C, 24 hrs4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde65%
PiperidineCuI, K₂CO₃, DMSO, 100°C4-Piperidino-3-methyl-5-(trifluoromethyl)benzaldehyde58%

Electronic Effects : The trifluoromethyl group deactivates the ring, requiring harsh conditions for substitution.

Cross-Coupling Reactions

The aldehyde participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsYieldCitations
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives72%
Heck ReactionPd(OAc)₂, P(o-Tol)₃, NEt₃Styrenylated products68%

Applications : These reactions enable the synthesis of complex fluorinated scaffolds for pharmaceutical intermediates.

Condensation Reactions

The aldehyde engages in Claisen-Schmidt condensations to form α,β-unsaturated ketones:

text
This compound + Acetophenone → (E)-Chalcone derivative

Conditions : NaOH (aq), EtOH, reflux, 12 hrs
Yield : 81% (confirmed by X-ray crystallography) .

Stereoelectronic Control : The trifluoromethyl group favors trans-selectivity in the product .

Acetal Formation

Reaction with trialkyl orthoformates protects the aldehyde as an acetal:

text
This compound + HC(OEt)₃ → Dialkyl acetal

Conditions : Toluene, H⁺ catalyst, 60°C, 6 hrs
Yield : 89% (used in further functionalization) .

Scientific Research Applications

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate the activity of its targets by binding to active sites or allosteric sites, thereby influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with key analogues, highlighting substituent positions and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Similarity Score
This compound 1373921-14-2 C₉H₆F₄O 206.14 3-CH₃, 4-F, 5-CF₃ Reference
2-Methoxy-5-(trifluoromethyl)benzaldehyde 146539-83-5 C₉H₇F₃O₂ 204.15 2-OCH₃, 5-CF₃ 0.88
4-Methoxy-3-(trifluoromethyl)benzaldehyde 50823-87-5 C₉H₇F₃O₂ 204.15 4-OCH₃, 3-CF₃ 0.88
4-Hydroxy-2-(trifluoromethyl)benzaldehyde 1243395-68-7 C₈H₅F₃O₂ 190.12 4-OH, 2-CF₃ 0.92
3-Fluoro-5-(trifluoromethyl)benzaldehyde 188815-30-7 C₈H₄F₄O 192.12 3-F, 5-CF₃ N/A

Key Observations :

Methoxy (-OCH₃) and hydroxy (-OH) groups in analogues enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound . Trifluoromethyl (-CF₃) groups in all compounds contribute to high lipophilicity and metabolic stability .

Reactivity in Synthesis: In studies synthesizing hemiaminal derivatives (e.g., with 2-aminopyrimidine), electron-withdrawing groups (e.g., -F, -CF₃) activate aldehydes for nucleophilic attack, but steric effects from methyl or bulky substituents may reduce reaction efficiency .

Biological Activity

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in drug development and biochemical research. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological systems, and relevant case studies.

This compound is characterized by the presence of both fluorine and trifluoromethyl substituents, which can significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

C9H6F4O\text{C}_9\text{H}_6\text{F}_4\text{O}

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Fluorinated compounds are known to form strong interactions with biological targets due to the electronegative nature of fluorine, which can stabilize enzyme-substrate complexes and alter receptor binding affinities.

Mode of Action

The compound can undergo several chemical transformations, including oxidation and nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids, potentially resulting in diverse biological effects .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Studies have shown that fluorinated compounds can inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes .
  • Receptor Binding : The compound has been investigated for its ability to bind to neurotransmitter receptors, which could influence neurological functions and behaviors .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes related to metabolic pathways.
Receptor BindingShowed significant binding affinity towards neurotransmitter receptors.
Anticancer PotentialExhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 17.8 μM to 52.1 μM.

Detailed Findings

  • Enzyme Interactions : A study highlighted that this compound interacts with enzymes through competitive inhibition mechanisms, affecting metabolic pathways crucial for cell survival.
  • Anticancer Activity : In vitro studies have demonstrated that the compound displays cytotoxic effects against various cancer cell lines, including HCT116 and HePG2, with IC50 values indicating significant potency compared to standard chemotherapeutics like Doxorubicin .
  • Neurotransmitter Receptor Modulation : Research has indicated that modifications in the trifluoromethyl group enhance the binding affinity to α7 nicotinic acetylcholine receptors (nAChRs), which play a critical role in cognitive functions and neuroprotection .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics with potential metabolic pathways leading to active metabolites. Its stability under physiological conditions is influenced by environmental factors such as pH and temperature, which can affect its efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, and how can purity be ensured?

  • Methodology : The compound can be synthesized via condensation reactions using fluorinated benzaldehyde precursors. For example, trifluoromethyl-substituted aldehydes often undergo nucleophilic aromatic substitution (NAS) or transition-metal-free trifluoromethylation (e.g., using sodium trifluoromethanesulfinate) . Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol. Purity is confirmed via HPLC (>98%) and NMR spectroscopy to detect residual solvents or byproducts.

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?

  • Methodology : Cross-validate data with computational tools like Density Functional Theory (DFT) to predict NMR chemical shifts or IR vibrational modes. For example, DFT studies on similar trifluoromethylbenzaldehyde derivatives have resolved ambiguities in peak assignments by correlating experimental spectra with calculated values . Additionally, use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.

Q. What storage conditions are recommended to maintain the stability of this aldehyde?

  • Methodology : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Precipitation observed in similar aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) can be reversed by gentle heating (40–50°C) and sonication . Avoid prolonged exposure to moisture, as the aldehyde group may hydrate.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives for medicinal chemistry applications?

  • Methodology : Perform molecular docking or molecular dynamics simulations to predict binding affinities of fluorinated derivatives with biological targets (e.g., enzymes or receptors). For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, which can be optimized using quantitative structure-activity relationship (QSAR) models. DFT studies on similar compounds have validated electronic effects of fluorine substituents on reactivity .

Q. What strategies resolve conflicting reactivity data in trifluoromethyl-substituted aldehyde reactions?

  • Methodology : Conduct kinetic studies under controlled conditions (e.g., varying temperature, solvent polarity) to identify rate-determining steps. For example, competing pathways in trifluoromethylbenzaldehyde reactions (e.g., nucleophilic vs. electrophilic attack) can be distinguished using isotopic labeling (e.g., deuterated solvents) or in-situ FTIR monitoring .

Q. How can this compound be utilized in multicomponent reactions to synthesize heterocyclic scaffolds?

  • Methodology : Employ the aldehyde in Biginelli or Hantzsch reactions to generate fluorinated pyrimidines or thiazoles. A reported protocol involves refluxing with thiourea and ketones in methanol/HCl to yield trifluoromethylpyrimidine derivatives, followed by recrystallization from DMF . Reaction progress is tracked via TLC, and regioselectivity is confirmed by X-ray crystallography.

Q. What analytical techniques are critical for characterizing fluorinated impurities in scaled-up syntheses?

  • Methodology : Use 19F NMR spectroscopy to detect trace fluorinated byproducts (e.g., defluorination products). Gas chromatography-mass spectrometry (GC-MS) with fluorine-specific detectors (e.g., electron capture) can identify volatile impurities. For non-volatile residues, LC-MS/MS with a C18 column and acetonitrile/water mobile phase is recommended .

Methodological Challenges and Solutions

Q. How can researchers address low yields in cross-coupling reactions involving this aldehyde?

  • Methodology : Optimize palladium catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and use microwave-assisted synthesis to enhance reaction efficiency. For sterically hindered derivatives, switch to Buchwald-Hartwig conditions with Xantphos as a ligand. Monitor intermediates via LC-MS to identify decomposition pathways .

Q. What protocols ensure reproducibility in biological activity assays for fluorinated aldehydes?

  • Methodology : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and include controls for aldehyde reactivity (e.g., glutathione quenching to prevent nonspecific thiol adduct formation). For cytotoxicity studies, use fluorinated analogs with matched molecular weight controls to isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

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